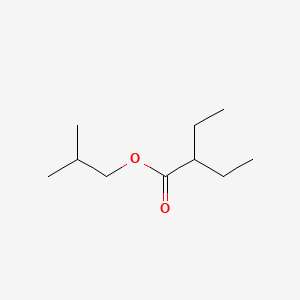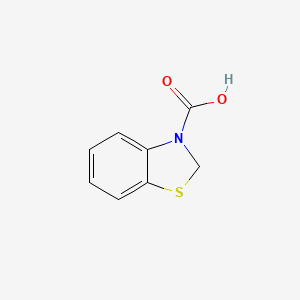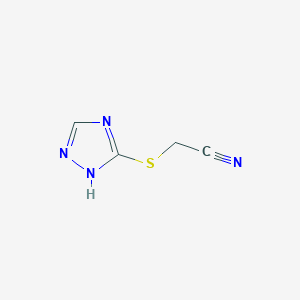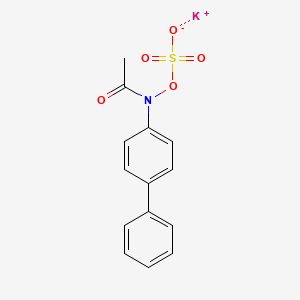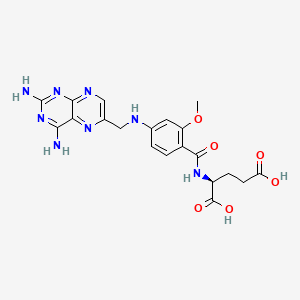![molecular formula C19H20N6Na2O11S2 B13803258 disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate is a complex organic compound characterized by the presence of multiple azido groups and sulfonate functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopentanone structure, followed by the introduction of azido and sulfonate groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the azido groups.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted sulfonates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: Employed in the study of protein-ligand interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate involves the interaction of its azido groups with target molecules. The azido groups can undergo cycloaddition reactions with alkynes or alkenes, forming stable triazole rings. This reactivity is harnessed in click chemistry to create covalent bonds between molecules. The sulfonate groups enhance the solubility and stability of the compound in aqueous environments, facilitating its use in biological and industrial applications.
Comparaison Avec Des Composés Similaires
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate can be compared with other azido and sulfonate-containing compounds:
Disodium 4-azidobenzenesulfonate: Similar in containing azido and sulfonate groups but lacks the complex cyclopentanone structure.
Disodium 2,5-bis(4-azido-2-sulfonatophenyl)methylidene-cyclopentanone: Shares a similar core structure but differs in the positioning and number of azido groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C19H20N6Na2O11S2 |
|---|---|
Poids moléculaire |
618.5 g/mol |
Nom IUPAC |
disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate |
InChI |
InChI=1S/C19H14N6O7S2.2Na.4H2O/c20-24-22-15-5-3-11(17(9-15)33(27,28)29)7-13-1-2-14(19(13)26)8-12-4-6-16(23-25-21)10-18(12)34(30,31)32;;;;;;/h3-10H,1-2H2,(H,27,28,29)(H,30,31,32);;;4*1H2/q;2*+1;;;;/p-2/b13-7+,14-8+;;;;;; |
Clé InChI |
KDURGYWZHFDJTL-YEODLNDCSA-L |
SMILES isomérique |
C1/C(=C\C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-])/C(=O)/C(=C/C3=C(C=C(C=C3)N=[N+]=[N-])S(=O)(=O)[O-])/C1.O.O.O.O.[Na+].[Na+] |
SMILES canonique |
C1CC(=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-])C(=O)C1=CC3=C(C=C(C=C3)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


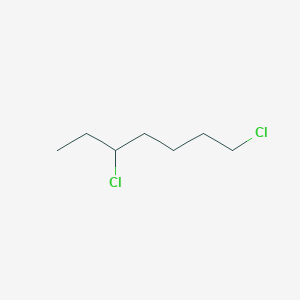


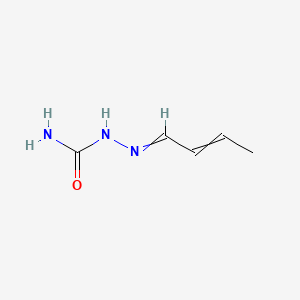

![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)
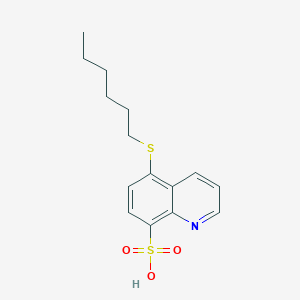
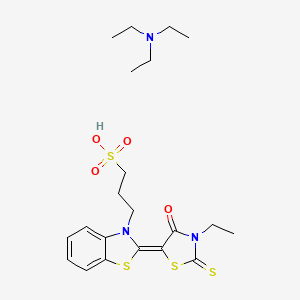
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
